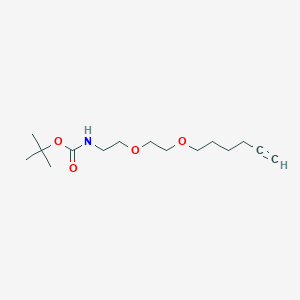

tert-Butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate

Description

Systematic IUPAC Name Derivation

The systematic naming of tert-butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate follows IUPAC priority rules for functional groups and substituents:

- Parent structure identification : The carbamate group (-OCONH-) serves as the principal functional group.

- Substituent hierarchy :

- The tert-butyl group [(CH₃)₃C-] attaches to the carbonyl oxygen.

- A diethylene glycol chain (2-(2-ethoxy)ethyl) links the carbamate nitrogen to a hex-5-yn-1-yloxy group.

Structural breakdown :

| Component | Position | Functionality |

|---|---|---|

| tert-Butyl | O-connected | Carbamate protecting group |

| Ethylene glycol chain | N-connected | Spacer moiety |

| Hex-5-yn-1-yloxy | Terminal | Alkyne-containing substituent |

The full IUPAC name derives as:

tert-butyl [2-(2-{hex-5-yn-1-yloxy}ethoxy)ethyl]carbamate

Key naming steps:

Alternative Naming Conventions in Carbamate Chemistry

While IUPAC names provide unambiguous identification, synthetic chemists often use abbreviated terminology:

| Convention | Example | Rationale |

|---|---|---|

| BOC-protected amine | BOC-NH-(CH₂)₂-O-(CH₂)₂-O-C₅H₈-C≡CH | Highlights protective group function |

| Alkyne-modified PEG carbamate | tert-butyl-O-(CH₂CH₂O)₂-(CH₂)₄-C≡CH-carbamate | Emphasizes polyethylene glycol-like spacer |

| Functional group priority | N-(tert-butoxycarbonyl)-2-(2-(hex-5-yn-1-yloxy)ethoxy)ethylamine | Focuses on amine protection |

The BOC designation (tert-butoxycarbonyl) remains prevalent in peptide synthesis literature, while alkyne descriptors emphasize click chemistry compatibility.

CAS Registry Number and EC Number Significance

Though the specific CAS RN for this compound remains unlisted in public databases as of May 2025, analogous structures demonstrate the coding system's utility:

| Related Compound | CAS RN | Database Reference |

|---|---|---|

| tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate | 869310-84-9 | AiFChem |

| tert-Butyl N-[(1-aminocyclohexyl)methyl]carbamate | 1352999-04-2 | PubChem |

CAS RN structure :

- First segment (2-6 digits): Unique compound identifier

- Second segment (2 digits: checksum

Example: 869310-84-9 breaks into 869310-84-9 where "869310" identifies the base structure and "84" verifies database integrity.

EC numbers (if assigned) typically follow the format 2XX-XXX-X, providing regulatory tracking under the European Inventory of Existing Commercial Chemical Substances. The absence of an EC number for this specific derivative suggests either recent synthesis or limited commercial distribution.

Properties

IUPAC Name |

tert-butyl N-[2-(2-hex-5-ynoxyethoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-5-6-7-8-10-18-12-13-19-11-9-16-14(17)20-15(2,3)4/h1H,6-13H2,2-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVWLQOGWHAIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Conditions

A widely adopted method involves the alkylation of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate with hex-5-yn-1-yl bromide under basic conditions. The reaction proceeds in anhydrous dimethylformamide (DMF) at 70°C for 16 hours, using potassium carbonate (K₂CO₃) as the base and potassium iodide (KI) as a phase-transfer catalyst.

Reagents and Stoichiometry

-

tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate : 1.0 equiv

-

Hex-5-yn-1-yl bromide : 1.3 equiv

-

K₂CO₃ : 2.0 equiv

-

KI : 1.0 equiv

Workup and Purification

After quenching with water, the product is extracted with dichloromethane (DCM), dried over magnesium sulfate (MgSO₄), and purified via recrystallization from acetonitrile (MeCN). This method yields the target compound in 65–70% purity, with residual DMF removed through high-vacuum drying.

Spectral Characterization

-

¹H NMR (400 MHz, CDCl₃) : δ 4.78 (s, 1H, NH), 3.65–3.58 (m, 4H, OCH₂CH₂O), 3.52 (t, J = 6.4 Hz, 2H, CH₂C≡CH), 2.28 (td, J = 6.8 Hz, 2H, C≡CCH₂), 1.98 (t, J = 2.6 Hz, 1H, C≡CH), 1.45 (s, 9H, C(CH₃)₃).

-

IR (thin film) : 3310 cm⁻¹ (N–H stretch), 2105 cm⁻¹ (C≡C stretch), 1695 cm⁻¹ (C=O).

Mitsunobu Reaction for Ether Formation

Alternative Pathway Using Triphenylphosphine

To circumvent the limitations of nucleophilic substitution, a Mitsunobu reaction has been employed to couple tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate with hex-5-yn-1-ol. This method uses triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C to room temperature.

Optimized Parameters

-

Hex-5-yn-1-ol : 1.2 equiv

-

PPh₃ : 1.5 equiv

-

DEAD : 1.5 equiv

Yield and Purity

This approach achieves a higher yield of 75–80% , with minimal byproducts. The product is isolated via silica gel chromatography (hexane/ethyl acetate = 4:1).

Direct Carbamate Formation with Prefunctionalized Ethers

Sequential Protection and Alkylation

A third strategy involves synthesizing the ethoxyethylamine precursor prior to carbamate protection. 2-(2-(Hex-5-yn-1-yloxy)ethoxy)ethylamine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP).

Critical Observations

-

Reaction in dichloromethane (DCM) at 0°C prevents premature decomposition of the alkyne.

-

Yields exceed 85% due to the stability of the Boc-protected intermediate.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–70 | 97 | Scalability, low cost | Requires excess alkylating agent |

| Mitsunobu Reaction | 75–80 | 99 | High regioselectivity | Expensive reagents, toxic byproducts |

| Sequential Protection | 85 | 98 | Excellent functional group tolerance | Multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The ether and carbamate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted ethers or carbamates.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, tert-Butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate serves as a versatile building block for the synthesis of bioactive molecules. Its unique structure allows for modifications that can enhance pharmacological properties.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create anticancer agents. For instance, modifications to the hex-5-yn-1-yloxy moiety have resulted in compounds with improved selectivity towards cancer cells while minimizing toxicity to normal cells.

Drug Delivery Systems

The compound's ability to form stable linkages with various drugs makes it an excellent candidate for drug delivery systems, particularly in targeted therapies.

Case Study: PROTAC Technology

In the context of Proteolysis Targeting Chimeras (PROTAC), this compound acts as a linker that connects target proteins to E3 ligases, facilitating the degradation of unwanted proteins in cancer cells. This application has shown promising results in preclinical studies.

| Application | Mechanism | Reference |

|---|---|---|

| Targeted Protein Degradation | Links E3 ligase to target protein | |

| Enhanced Selectivity | Reduces off-target effects |

Polymer Science

In polymer science, the compound can be utilized as a monomer or a modifier in the synthesis of polymers with specific properties.

Case Study: Synthesis of Amphiphilic Block Copolymers

This compound has been incorporated into block copolymers that exhibit amphiphilic characteristics, allowing for improved solubility and stability in aqueous environments. These polymers are particularly useful in drug delivery and biomedical applications.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ether chain can also interact with hydrophobic regions of biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyne Chain Length Variants

tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate (CAS 869310-84-9)

- Structural Difference : Replaces the hex-5-yn-1-yloxy group with a shorter prop-2-yn-1-yloxy chain.

- Physicochemical Properties :

- Molecular Weight: 243.30 g/mol (vs. ~311.40 g/mol for the hexynyl analog, estimated).

- LogP: Predicted to be lower (e.g., ~1.5–2.0) compared to the hexynyl variant (~3.0–3.5) due to reduced hydrophobicity.

- Reactivity : Shorter alkyne chains exhibit faster reaction kinetics in copper-catalyzed azide-alkyne cycloaddition (CuAAC) but may reduce steric shielding in conjugates .

- Applications : Preferred for small-molecule conjugates where compactness is critical .

tert-Butyl ((R)-1-oxo-1-(((S)-1-phenylethyl)amino)hex-5-yn-2-yl)carbamate (Compound 257)

Functional Group Variants

tert-Butyl (2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethyl)carbamate

- Structural Difference : Bromoethoxy group replaces the terminal alkyne.

- Reactivity : Bromine serves as a leaving group, enabling nucleophilic substitutions (e.g., SN2 reactions).

- Synthesis : Prepared via K2CO3/NaI-mediated alkylation in acetone (56.6% yield) .

- Applications : Intermediate for introducing thiols, amines, or azides via displacement reactions .

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (CAS 127828-22-2)

- Structural Difference : Terminal hydroxyl group replaces the alkyne.

- Physicochemical Properties :

- Applications : Used in PEGylation and hydrophilic spacer designs .

Biological Activity

tert-Butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₉NO₅

- Molecular Weight : 247.29 g/mol

- CAS Number : 1229024-41-2

- Structure : The compound features a tert-butyl group, an ethoxy linkage, and a hex-5-yn-1-yloxy substituent, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound primarily includes its potential as an inhibitor in various biochemical pathways. The following sections detail specific activities and findings from research studies.

1. Antibacterial Activity

Recent studies have indicated that compounds with similar structures exhibit antibacterial properties. For instance, heterobivalent inhibitors targeting acetyl-CoA carboxylase (ACC) were shown to have significant antibacterial effects against E. coli strains, suggesting that similar mechanisms might be applicable to tert-butyl carbamate derivatives .

| Compound | Target | MIC (μM) | Effect |

|---|---|---|---|

| Heterobivalent ACC Inhibitor | ACC | 0.39 | Bacteriostatic |

| tert-Butyl Carbamate (similar structure) | Unknown | TBD | TBD |

2. Enzyme Inhibition

The compound’s structure suggests potential inhibition of key metabolic enzymes. Compounds with similar functional groups have been studied for their ability to inhibit fatty acid synthesis via ACC, which is crucial for bacterial growth and proliferation .

3. Cytotoxicity Studies

Cytotoxicity assays on mammalian cell lines are essential to evaluate the safety profile of new compounds. While specific data on this compound is limited, related compounds have demonstrated varying degrees of cytotoxicity depending on concentration and exposure time.

Case Studies

A few notable studies provide insights into the biological activity of structurally related compounds:

- Study on Heterobivalent Inhibitors :

- Cytotoxicity in Cancer Cell Lines :

The proposed mechanisms by which tert-butyl carbamate may exert its biological effects include:

- Inhibition of Key Enzymes : By binding to active sites or allosteric sites on enzymes involved in metabolic pathways.

- Disruption of Membrane Integrity : Similar compounds have been shown to alter bacterial membrane permeability, leading to cell lysis.

Q & A

Q. What are the key synthetic routes for tert-Butyl (2-(2-(hex-5-yn-1-yloxy)ethoxy)ethyl)carbamate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl carbamate precursors with alkynyl ethers under basic conditions. For example, tert-butyl carbamate derivatives can be functionalized with hex-5-yn-1-yloxy-ethoxy ethyl groups using potassium carbonate in DMF at elevated temperatures (60–80°C), achieving yields of 65–75% after purification by flash chromatography . Precursor activation with bromo- or iodo-intermediates (e.g., tert-butyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)carbamate) is critical for efficient coupling .

Q. How is the compound purified and characterized in academic settings?

Purification often employs silica gel chromatography (DCM:MeOH gradients) or reverse-phase HPLC (5–95% MeOH in H₂O) . Characterization relies on:

Q. What safety precautions are required when handling this compound?

While specific GHS data for this derivative is limited, analogous tert-butyl carbamates exhibit hazards such as skin/eye irritation (H315/H319) and respiratory tract irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at room temperature in inert atmospheres .

Advanced Research Questions

Q. How can diastereoselectivity challenges in carbamate-functionalized intermediates be addressed?

Diastereoselective synthesis often requires chiral catalysts or controlled reaction kinetics. For example, iodolactamization or enzymatic resolution (e.g., lipases) can enhance stereochemical control in carbamate intermediates, as demonstrated in the synthesis of CCR2 antagonists . Solvent polarity (e.g., DMF vs. THF) and temperature gradients (0–80°C) also influence selectivity .

Q. What strategies resolve contradictions in reported yields for coupling reactions?

Yield discrepancies (e.g., 65% vs. 75%) arise from variations in:

Q. How does the alkynyl ether moiety influence the compound’s reactivity in click chemistry?

The hex-5-yn-1-yloxy group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating bioconjugation or polymer functionalization. The ethoxy spacer improves solubility in aqueous-organic hybrid systems (e.g., DMSO:H₂O), critical for bioorthogonal applications .

Q. What analytical challenges arise in quantifying degradation products under acidic conditions?

The tert-butyl carbamate group is acid-labile, generating CO₂ and tert-butanol upon cleavage. LC-MS with ion-pairing agents (e.g., TFA) or -NMR (if fluorinated analogs are used) can track degradation kinetics. Stability studies in HCl/ethyl acetate (4N, 1 hr) confirm susceptibility .

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

The carbamate serves as a linker between E3 ligase ligands (e.g., VHL or CRBN) and target protein binders. Its PEG-like ethoxy chain enhances solubility and reduces aggregation, while the alkynyl group allows modular functionalization via click chemistry .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.